molecular formula C19H18FNO3S B2713912 3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-33-6

3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Cat. No. B2713912
CAS RN: 899214-33-6
M. Wt: 359.42
InChI Key: KMSBFEWXEJJYAL-UHFFFAOYSA-N
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Description

The compound is a derivative of quinolinone, which is a class of organic compounds that are commonly used in the synthesis of pharmaceuticals . The presence of the fluorobenzenesulfonyl group suggests that it might have unique reactivity and properties compared to other quinolinones .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone core, with a fluorobenzenesulfonyl group attached. The exact structure would depend on the positions of the various substituents on the quinolinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzenesulfonyl group could potentially affect its solubility, stability, and reactivity .

Scientific Research Applications

Applications in Catalysis and Organic Synthesis

Research on compounds with sulfonyl and quinolinone components has highlighted their utility in catalysis and organic synthesis. For instance, a study by Bao et al. (2019) describes the ligand-free iron-catalyzed benzylic C (sp3)–H amination of methylarenes using N-fluorobenzenesulfonimide, showcasing the potential for sulfonyl-containing compounds in facilitating environmentally friendly amination reactions (Bao, Cao, Liu, & Zhu, 2019). Such methodologies could be extrapolated to the synthesis or functionalization of compounds like 3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one, potentially offering new pathways for the synthesis of complex organic molecules.

Role in Fluorescence and Sensing Technologies

Compounds structurally related to 3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one have been investigated for their fluorophore properties. Kimber et al. (2003) discussed the synthesis and spectroscopic study of quinolin-4-one derivatives as fluorophores for Zn(II), highlighting the potential of quinoline derivatives in sensor technologies and fluorescence-based applications (Kimber, Geue, Lincoln, Ward, & Tiekink, 2003). This suggests that modifications of the 3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one structure could yield new materials for detecting specific ions or molecules with high sensitivity and selectivity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust hazard. If it’s reactive, it could pose a reactivity hazard .

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-6-methyl-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-3-10-21-12-18(19(22)16-11-13(2)4-9-17(16)21)25(23,24)15-7-5-14(20)6-8-15/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSBFEWXEJJYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

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